molecular formula C17H13BrN2O B14491776 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 63443-13-0

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B14491776
CAS No.: 63443-13-0
M. Wt: 341.2 g/mol
InChI Key: NDPCKZUZPACHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethenyl group and a phenyl-substituted oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient in producing 1,3,4-oxadiazole derivatives. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and ethenyl groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.

Scientific Research Applications

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The oxadiazole ring can participate in electron transfer processes, contributing to the compound’s electronic and optical properties .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(Methoxyphenyl)ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a bromomethyl group.

    2-{2-[4-(Chloromethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-{2-[4-(Methyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a bromomethyl group.

Properties

CAS No.

63443-13-0

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

2-[2-[4-(bromomethyl)phenyl]ethenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C17H13BrN2O/c18-12-14-8-6-13(7-9-14)10-11-16-19-20-17(21-16)15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

NDPCKZUZPACHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.